5-Bromo-2-(o-tolyloxy)pyrimidine is an organic compound with the molecular formula and a molecular weight of 265.11 g/mol. This compound is categorized as a pyrimidine derivative, featuring a bromine atom at the 5-position and an ortho-tolyloxy group at the 2-position. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and biological research.
5-Bromo-2-(o-tolyloxy)pyrimidine can be synthesized through several methods, including bromination of pyrimidine nucleosides and other chemical transformations. It falls under the classification of halogenated pyrimidines, which are known for their diverse biological activities and utility in drug development.
The synthesis of 5-Bromo-2-(o-tolyloxy)pyrimidine typically involves the following methods:
The molecular structure of 5-Bromo-2-(o-tolyloxy)pyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an ortho-tolyloxy group at the 2-position. The presence of these substituents affects both the electronic properties and steric hindrance of the molecule.
InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)15-11-13-6-9(12)7-14-11/h2-7H,1H3
IVBRWIXOEUXCIR-UHFFFAOYSA-N
5-Bromo-2-(o-tolyloxy)pyrimidine is involved in various chemical reactions:
The mechanism of action for 5-Bromo-2-(o-tolyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator:
5-Bromo-2-(o-tolyloxy)pyrimidine is a solid at room temperature, with properties influenced by its brominated and alkoxy substituents.
The compound exhibits notable stability under standard conditions but may react under specific circumstances involving strong nucleophiles or oxidizing agents. Its solubility in organic solvents like dimethylformamide facilitates its use in synthetic reactions.
5-Bromo-2-(o-tolyloxy)pyrimidine has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: